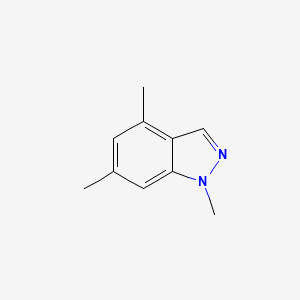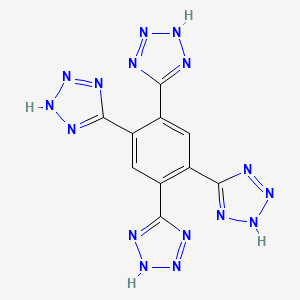![molecular formula C9H10NO5+ B1493546 hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)
hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium is a chemical compound that belongs to the class of nitrate esters. It is derived from 8-hydroxychroman, a compound known for its antioxidant properties. This esterification with nitric acid introduces nitrate functionality, which can significantly alter the chemical and physical properties of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid 8-hydroxychroman-3-yl ester typically involves the nitration of 8-hydroxychroman. The process begins with the preparation of 8-hydroxychroman, which can be synthesized through various methods, including the cyclization of appropriate precursors. The nitration reaction is carried out by treating 8-hydroxychroman with nitric acid under controlled conditions to form the ester. The reaction conditions, such as temperature and concentration of nitric acid, are crucial to ensure the selective formation of the desired product and to minimize side reactions.
Industrial Production Methods
Industrial production of nitric acid 8-hydroxychroman-3-yl ester may involve large-scale nitration processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium can undergo various chemical reactions, including:
Oxidation: The nitrate group can be oxidized under certain conditions, leading to the formation of nitro derivatives.
Reduction: The nitrate ester can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The nitrate group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitrate-containing compounds.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a nitric oxide donor, which can have vasodilatory effects.
Industry: It is used in the formulation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of nitric acid 8-hydroxychroman-3-yl ester involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The molecular targets of nitric oxide include soluble guanylate cyclase, which, when activated, leads to the production of cyclic GMP and subsequent relaxation of smooth muscle cells.
Comparison with Similar Compounds
Similar Compounds
Nitroglycerin: Another nitrate ester used for its vasodilatory effects.
Isosorbide dinitrate: A nitrate ester used in the treatment of angina pectoris.
Amyl nitrite: A nitrate ester used as a vasodilator and in the treatment of cyanide poisoning.
Uniqueness
hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium is unique due to its combination of antioxidant properties from the chroman moiety and the nitric oxide-releasing capability of the nitrate ester. This dual functionality makes it a valuable compound for research in oxidative stress and nitric oxide signaling.
Properties
Molecular Formula |
C9H10NO5+ |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium |
InChI |
InChI=1S/C9H9NO5/c11-8-3-1-2-6-4-7(15-10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H-,11,12,13)/p+1 |
InChI Key |
BDWVDJYQWKHDKB-UHFFFAOYSA-O |
Canonical SMILES |
C1C(COC2=C1C=CC=C2O)O[N+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1493478.png)












